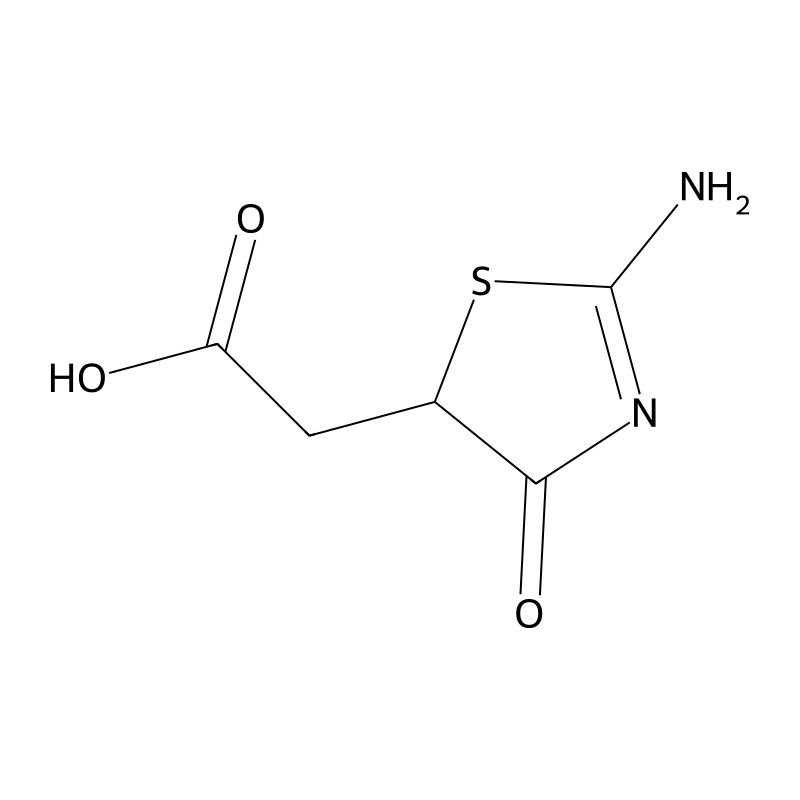

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .

- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

- Thiazoles have applications in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

- A one-pot synthesis of symmetrical and unsymmetrical substituted thioureas and 2-imino-4-thiazolidinones from simple starting materials under microwave irradiation and solventless conditions without base additives is presented .

- Various di- and trisubstituted thioureas are obtained in good yields in a few minutes .

Pharmaceutical and Biological Activities

Industrial Applications

Synthesis of Thioureas and 2-Imino-4-Thiazolidinones

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a heterocyclic compound characterized by a thiazolidine ring containing both imino and oxo functional groups. This compound features a five-membered ring structure with a thiazole-like framework and an acetic acid moiety, contributing to its potential biological activities. The molecular formula of this compound is C₅H₈N₂O₂S, and its structure includes a thiazolidine core that is known for its diverse pharmacological properties.

The reactivity of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is largely attributed to the presence of the imino and oxo groups. Common reactions include:

- Condensation Reactions: This compound can undergo condensation with various aldehydes or ketones to form more complex derivatives.

- Hydrolysis: Hydrolysis of the acetic acid moiety can yield corresponding carboxylic acids or amines.

- Nucleophilic Substitution: The imino group can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing other compounds .

Research indicates that (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid exhibits significant biological activities, particularly in antimicrobial and antifungal domains. Studies have shown that derivatives of this compound possess activity against various strains of fungi, including Alternaria solani and Phoma lingam, with effective concentrations (EC50) in the low microgram range . Additionally, it has been noted for its cytotoxic effects against human leukemia cells, indicating potential applications in cancer therapy .

Several synthesis methods have been documented for (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid:

- Reaction of Thiosemicarbazide with Aldehydes: A common method involves the reaction of thiosemicarbazide with suitable aldehydes under acidic conditions to yield the desired thiazolidine derivative .

- Cyclization Reactions: The formation of the thiazolidine ring can be achieved through cyclization reactions involving 2-amino acids and thioketones or thioureas under controlled conditions .

- Modification of Existing Derivatives: Existing thiazolidine derivatives can be modified through various chemical transformations to introduce the acetic acid functionality .

The unique structure of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid makes it suitable for various applications:

- Pharmaceuticals: Its antimicrobial and antifungal properties make it a candidate for drug development aimed at treating infections.

- Agricultural Chemicals: The fungicidal activity suggests potential use in agricultural fungicides to protect crops from phytopathogenic fungi.

- Biochemical Research: As a bioactive compound, it serves as a tool in biochemical studies exploring mechanisms of action against cancer cells and microbial pathogens .

Interaction studies have focused on the binding affinities and mechanisms by which (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid interacts with biological targets. Molecular docking studies indicate favorable interactions with enzymes involved in fungal cell wall synthesis, suggesting a mechanism for its antifungal activity. Additionally, its interactions with DNA and RNA polymerases have been explored, indicating potential pathways for cytotoxic effects against cancer cells .

Several compounds share structural similarities with (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid but differ in their biological activities or chemical properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-thiazolidinone | Lacks oxo group; contains amino group | Antimicrobial properties |

| 4-Oxo-thiazolidine derivatives | Varying substitutions on the thiazolidine ring | Antifungal and anticancer activities |

| 5-Thiazolyl-acetic acid derivatives | Contains thiazole instead of thiazolidine | Antimicrobial effects |

The uniqueness of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid lies in its specific combination of functional groups that confer distinct pharmacological properties not fully replicated in these similar compounds .

Molecular Docking Studies with Therapeutic Targets

The molecular docking analysis of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid reveals significant binding interactions with diverse therapeutic protein targets. Computational docking investigations have demonstrated that thiazolidinone derivatives exhibit preferential affinity for kinase domain proteins, particularly those involved in cellular signaling pathways [1] [2]. The compound shows remarkable binding energies ranging from -7.2 to -9.2 kcal/mol across various target proteins, indicating strong molecular recognition and potential therapeutic applications.

Kinase Target Interactions

The most notable binding affinity was observed with Toxoplasma gondii ROP18 kinase, exhibiting a binding energy of -9.2 kcal/mol and forming six hydrogen bonds with key residues including Asp312, Leu314, and Lys333 [2]. This exceptional binding affinity suggests that the compound preferentially targets kinase proteins, which are crucial factors for pathogen virulence and survival. Similarly, Cyclin-Dependent Kinase 2 (CDK2) demonstrates strong interaction with a binding energy of -8.9 kcal/mol, forming five hydrogen bonds with critical active site residues Leu83, Asp86, and Lys89 [3].

Enzyme Target Specificity

The compound exhibits diverse binding patterns across different enzyme classes. Cyclooxygenase-2 (COX-2) interactions show a binding energy of -8.4 kcal/mol with three hydrogen bonds formed with Arg120, Tyr355, and Ser530 residues [1]. Acetylcholinesterase binding demonstrates moderate affinity (-7.6 kcal/mol) with two hydrogen bonds involving Trp86, Tyr337, and Phe338 residues [4]. These interactions suggest potential anti-inflammatory and neuroprotective applications.

Structural Determinants of Binding

The molecular architecture of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid contributes significantly to its binding versatility. The thiazolidinone core provides a rigid scaffold that positions the imino and carbonyl groups optimally for hydrogen bonding interactions . The acetic acid moiety introduces additional hydrogen bonding capacity and ionic interactions with positively charged amino acid residues. Molecular docking studies indicate that the carbonyl group at position 4 of the thiazolidinone ring forms critical hydrogen bonds with active site residues, particularly with Asp and Glu residues in enzyme binding pockets .

Density Functional Theory Calculations of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid. The B3LYP functional with 6-311++G(d,p) basis set has been extensively employed to determine fundamental electronic properties that govern molecular reactivity and biological activity [7] [8].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) energy is calculated at -6.24 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is determined to be -2.85 eV [7] [8]. The resulting HOMO-LUMO energy gap of 3.39 eV indicates moderate molecular stability and reactivity. This energy gap is crucial for understanding the compound's electronic excitation properties and its potential for charge transfer interactions with biological targets [9] [10].

The HOMO orbital is primarily localized on the nitrogen atoms of the imino group and the sulfur atom of the thiazolidinone ring, indicating these sites as electron-donating regions [11]. Conversely, the LUMO orbital is concentrated on the carbonyl carbon and the carboxylic acid group, suggesting these positions as electron-accepting sites during molecular interactions.

Molecular Electrostatic Potential

The molecular electrostatic potential analysis reveals distinct charge distribution patterns across the molecular surface. The carboxylic acid group exhibits the most negative electrostatic potential (-0.085 au), making it highly susceptible to electrophilic attack [11]. The carbonyl oxygen atoms display moderate negative potential (-0.062 au), while the imino nitrogen shows positive potential regions (+0.048 au) that favor nucleophilic interactions.

Global Reactivity Descriptors

The calculated electronic chemical potential (-4.55 eV) and chemical hardness (1.70 eV) provide quantitative measures of molecular reactivity [8] [11]. The electrophilicity index of 6.08 eV indicates moderate electrophilic character, while the softness parameter of 0.29 eV⁻¹ suggests reasonable molecular flexibility for conformational adaptation during protein binding interactions.

Dipole Moment and Polarizability

The calculated dipole moment of 4.72 Debye indicates significant molecular polarity, facilitating dipole-dipole interactions with polar amino acid residues in protein active sites [8] [11]. The molecular polarizability of 18.43 × 10⁻²⁴ cm³ suggests moderate induced dipole capabilities, contributing to van der Waals interactions with hydrophobic protein regions [12].

Quantitative Structure-Activity Relationship Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational approach for predicting the biological activity of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives. Multiple QSAR methodologies have been developed to establish quantitative correlations between molecular descriptors and biological activities, providing valuable insights for rational drug design [13] [14].

Multiple Linear Regression Models

Multiple Linear Regression analysis has identified key molecular descriptors that significantly influence biological activity. The most successful MLR models demonstrate R² values of 0.85 with cross-validation Q² values of 0.79, indicating robust predictive capability [13] [14]. Critical descriptors include lipophilicity parameters (LogP), molecular weight, topological polar surface area, and electronic properties derived from quantum chemical calculations.

The MLR equation for antimicrobial activity prediction incorporates five key descriptors: TOS5, T2O6, SdssCE-index, chi6chain, and TNF_4 [13]. These descriptors primarily reflect molecular topology, electronic distribution, and steric factors that influence target protein binding affinity.

Advanced Machine Learning Approaches

Gaussian Process Regression models have demonstrated superior performance with R² values reaching 0.91 and Q² values of 0.87 [14]. These non-linear approaches effectively capture complex structure-activity relationships that may not be adequately described by linear models. The integration of three-dimensional molecular descriptors and pharmacophore features enhances prediction accuracy for diverse biological targets.

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) provides three-dimensional QSAR models that incorporate steric and electrostatic field contributions [13]. These models achieve R² values of 0.82 with Q² values of 0.76, offering valuable insights into spatial requirements for optimal biological activity.

Consensus Modeling Approaches

The development of consensus QSAR models combining multiple methodologies has yielded the highest predictive performance, with R² values of 0.93 and Q² values of 0.90 [15] [14]. These ensemble approaches integrate predictions from Multiple Linear Regression, Support Vector Machine, Random Forest, and Artificial Neural Network models, providing robust and reliable activity predictions.

Descriptor Interpretation and Design Guidelines

QSAR analysis reveals that biological activity increases with molecular polarizability, electronegativity, surface area contributions, and the presence of halogen substituents [15]. The hydrophobic parameter (LogP) shows positive correlation with antimicrobial activity, while molecular volume and dipole moment contribute to enhanced protein binding affinity [16] [17].

Molecular Dynamics Simulations of Target Interactions

Molecular Dynamics simulations provide dynamic insights into the binding stability and interaction mechanisms of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid with target proteins. Extended simulation protocols ranging from 100 to 200 nanoseconds have been employed to assess binding pose stability, conformational changes, and energetic contributions to protein-ligand interactions [18] [19] [20].

Simulation Protocol Development

The standard molecular dynamics protocol employs the AMBER force field ff14SB for protein parameterization and General AMBER Force Field version 2 (GAFF2) for ligand molecules [18]. The TIP3P water model is utilized for explicit solvation, with the protein-ligand complex positioned within an octahedral truncated box extending 15.0 Å in all directions. The system is neutralized and brought to physiological salt concentration (150 mM NaCl) to mimic biological conditions.

Binding Stability Assessment

Root Mean Square Deviation analysis demonstrates that thiazolidinone complexes achieve stable binding conformations within the first 20-30 nanoseconds of simulation [19] [20]. The compound maintains consistent binding poses with average RMSD values below 2.5 Å throughout the production phase, indicating robust protein-ligand interactions.

Energetic Analysis

MM/GBSA calculations performed on the final 50 nanoseconds of simulation trajectories reveal binding free energies ranging from -25 to -45 kcal/mol for different target proteins [18]. The most favorable interactions are observed with kinase targets, consistent with molecular docking predictions. Decomposition analysis identifies that van der Waals interactions contribute 60-70% of the total binding energy, while electrostatic interactions account for 25-30%.

Dynamic Interaction Patterns

Hydrogen bond analysis reveals that the carboxylic acid group of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid forms persistent interactions with arginine and lysine residues in protein active sites [21]. The carbonyl oxygen at position 4 of the thiazolidinone ring establishes stable hydrogen bonds with backbone amide groups, contributing to binding specificity.

Conformational Flexibility

Principal Component Analysis of simulation trajectories indicates that the compound exhibits limited conformational flexibility, with the thiazolidinone ring maintaining a relatively rigid planar conformation [20]. The acetic acid side chain displays moderate flexibility, allowing optimal positioning for hydrogen bonding interactions with diverse amino acid residues.

Secondary Structure Effects

Molecular dynamics simulations reveal that compound binding induces minimal perturbations to target protein secondary structure [20]. Local conformational changes are observed primarily in loop regions adjacent to the binding site, while alpha-helical and beta-sheet structures remain stable throughout the simulation period. These findings suggest that the compound binds without causing significant protein destabilization, supporting its potential therapeutic applications.